molecular formula C16H14Cl2N4O2S B2434127 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1448122-32-4

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2434127
CAS RN: 1448122-32-4
M. Wt: 397.27
InChI Key: PVDSVZFSTBYGRF-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study on pyrazole-acetamide derivatives, related to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide, demonstrated their use in synthesizing Co(II) and Cu(II) coordination complexes. These complexes, characterized by various spectroscopic techniques, showed significant antioxidant activity in vitro (Chkirate et al., 2019).

Chemical Structure and Synthesis

The synthesis and spectroscopic characterization of a compound closely related to the targeted chemical, N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, was performed, revealing insights into its chemical structure and potential applications (Salian et al., 2017).

Antimicrobial Activities

Research into novel thiazole derivatives, structurally similar to the compound , has shown that they possess significant anti-bacterial and anti-fungal activities. This indicates potential applications in developing antimicrobial agents (Saravanan et al., 2010).

Analgesic Agents

Thiazoles, which are structurally related to the compound of interest, have demonstrated a history of pharmacological activities, including analgesic effects. This suggests the potential use of similar compounds in pain management (Saravanan et al., 2011).

Anti-Inflammatory Activity

Another study on derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound closely related to the one , showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O2S/c17-11-2-3-14(13(18)8-11)24-9-15(23)19-6-4-12-10-25-16(21-12)22-7-1-5-20-22/h1-3,5,7-8,10H,4,6,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDSVZFSTBYGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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